molecular formula C13H10ClN3 B15168312 5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile CAS No. 872706-14-4

5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile

Cat. No.: B15168312
CAS No.: 872706-14-4
M. Wt: 243.69 g/mol
InChI Key: QJOICVOWSRPKFT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with a chlorophenyl group, a methylamino group, and a carbonitrile group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable pyrrole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile: The parent compound with unique structural features.

    4-(Methylamino)benzoyl chloride: A related compound with a similar methylamino group but different overall structure.

    (4-Chlorophenyl)phenylmethylamine: Another related compound with a chlorophenyl group but different functional groups.

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

872706-14-4

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(methyliminomethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H10ClN3/c1-16-8-12-6-10(7-15)13(17-12)9-2-4-11(14)5-3-9/h2-6,8,17H,1H3

InChI Key

QJOICVOWSRPKFT-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC(=C(N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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